molecular formula C10H14O2 B13304643 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)- CAS No. 672898-51-0

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)-

Cat. No.: B13304643
CAS No.: 672898-51-0
M. Wt: 166.22 g/mol
InChI Key: GYDNZKYKQMXPLK-PEHGTWAWSA-N
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Description

(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with a methyloxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: The methyloxirane group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors.

    Material Science: It can be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one exerts its effects depends on the specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methyloxirane group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the methyloxirane group.

    2-Methylcyclohex-2-en-1-one: Similar structure but lacks the epoxide ring.

Uniqueness

The presence of the methyloxirane group in (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one imparts unique reactivity and potential biological activity that is not observed in simpler analogs. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

672898-51-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3/t8-,10?/m0/s1

InChI Key

GYDNZKYKQMXPLK-PEHGTWAWSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C2(CO2)C

Canonical SMILES

CC1=CCC(CC1=O)C2(CO2)C

Origin of Product

United States

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